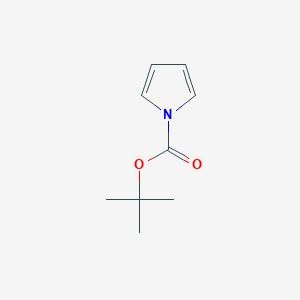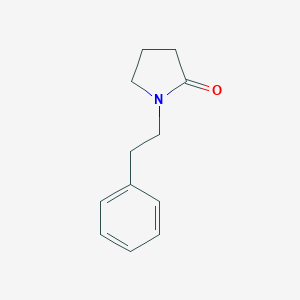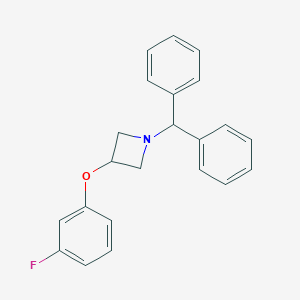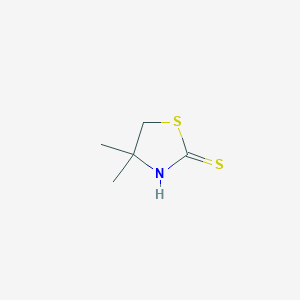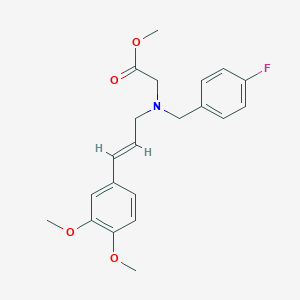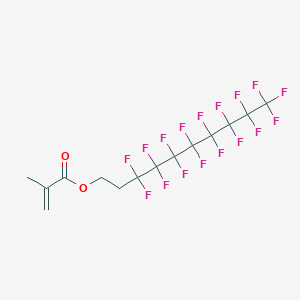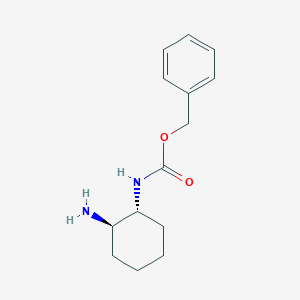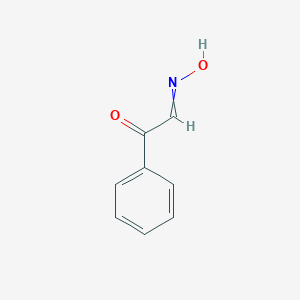![molecular formula C18H22N2O3 B154571 Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate CAS No. 153939-51-6](/img/structure/B154571.png)
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate involves the inhibition of various signaling pathways. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation. Additionally, it has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
生化学的および生理学的効果
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species and increase the levels of antioxidant enzymes. It has also been shown to reduce the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, it has been shown to reduce the levels of proangiogenic factors and inhibit angiogenesis.
実験室実験の利点と制限
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also shown to have low toxicity in vitro and in vivo. However, it has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. Additionally, its mechanism of action is not fully understood, which can hinder its optimization for specific applications.
将来の方向性
There are several future directions for the research on Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate. One direction is the optimization of its synthesis method to achieve a higher yield and purity. Another direction is the elucidation of its mechanism of action to better understand its potential therapeutic applications. Additionally, further studies are needed to investigate its potential use in combination therapy with other drugs. Finally, the development of novel analogs of Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate can lead to the discovery of more potent and selective compounds.
科学的研究の応用
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate has shown promising results in various scientific research studies. It has been studied for its potential anticancer activity, where it has shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its anti-inflammatory activity, where it has shown to reduce the production of inflammatory cytokines. Additionally, it has been studied for its neuroprotective activity, where it has shown to protect neurons from oxidative stress and neurotoxicity.
特性
CAS番号 |
153939-51-6 |
|---|---|
製品名 |
Methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
分子式 |
C18H22N2O3 |
分子量 |
314.4 g/mol |
IUPAC名 |
methyl 3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoate |
InChI |
InChI=1S/C18H22N2O3/c1-20(17-5-3-4-12-19-17)13-14-23-16-9-6-15(7-10-16)8-11-18(21)22-2/h3-7,9-10,12H,8,11,13-14H2,1-2H3 |
InChIキー |
VVRUALUAVMKUJN-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
正規SMILES |
CN(CCOC1=CC=C(C=C1)CCC(=O)OC)C2=CC=CC=N2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)
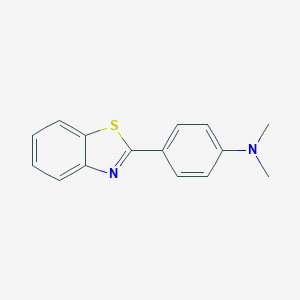
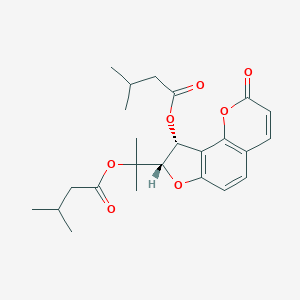
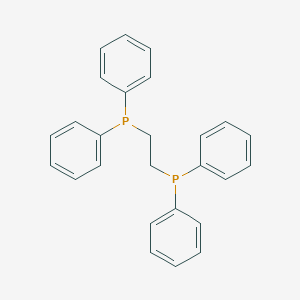
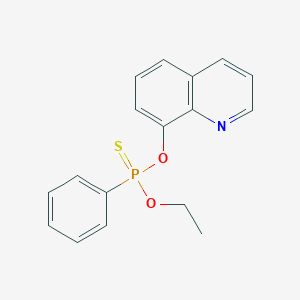
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
